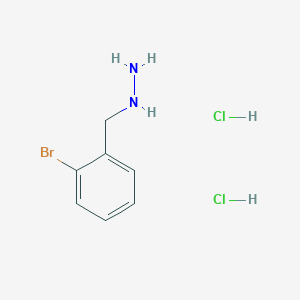
(2-溴苄基)肼二盐酸盐
描述
Molecular Structure Analysis
The InChI code for “(2-Bromobenzyl)hydrazine dihydrochloride” is 1S/C7H9BrN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Bromobenzyl)hydrazine dihydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学研究应用
Summary of the Application
“(2-Bromobenzyl)hydrazine dihydrochloride” can be used in the synthesis of hydrazones, quinazolines, and Schiff bases . These compounds are of interest in medicinal chemistry due to their broad spectrum of biological activities .
Methods of Application or Experimental Procedures
The synthesis of these compounds is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . Various approaches for their preparation are described, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Results or Outcomes
The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones . The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .
Tin-Based Mixed Organic Cation Perovskite Solar Cells
Summary of the Application
“(2-Bromobenzyl)hydrazine dihydrochloride” can be used as an additive to promote the performance of tin-based mixed organic cation perovskite solar cells . The toxicity of lead is one of the main hindrances to the commercial application of lead-based halide perovskite solar cells. The best choice to solve this problem of toxicity is to change the perovskite materials from lead-based to tin-based .
Methods of Application or Experimental Procedures
The additive of hydrazine dihydrochloride powder is introduced into the precursor solution of mixed organic cation all-tin perovskite (FA 0.75 MA 0.25 SnI 3 ). The addition of the hydrazine salt effectively inhibited the oxidation of Sn 2+ into Sn 4+ in the perovskite film and adjusted the crystallization process at the same time .
Results or Outcomes
By optimizing the concentration of the additive, a power conversion efficiency (PCE) of 9.26% with good reproducibility and stability was obtained . After 55 days of storage in a N 2 -filled glovebox, the unencapsulated device retained ∼90% of the initial efficiency . The introduction of the additive also greatly reduced the hysteresis of the devices compared with devices without any additives .
Synthesis of Organic Compounds
Summary of the Application
“(2-Bromobenzyl)hydrazine dihydrochloride” is used in the synthesis of various organic compounds . It is a versatile reagent that can be used to create a wide range of chemical structures .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary greatly depending on the desired end product . Typically, “(2-Bromobenzyl)hydrazine dihydrochloride” is combined with other reagents under controlled conditions to facilitate the formation of new chemical bonds .
Results or Outcomes
The results or outcomes of these reactions can also vary greatly, but the use of “(2-Bromobenzyl)hydrazine dihydrochloride” often allows for the efficient and selective synthesis of complex organic structures .
安全和危害
属性
IUPAC Name |
(2-bromophenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFQSVZYPCIEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromobenzyl)hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



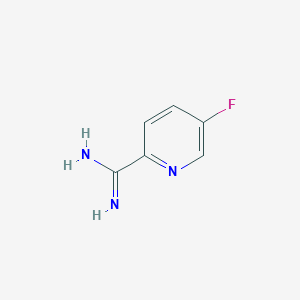
![tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate](/img/structure/B1442478.png)
![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)
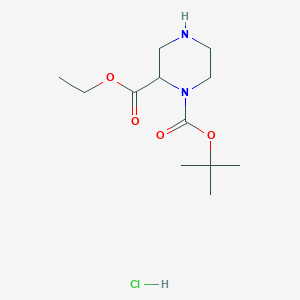

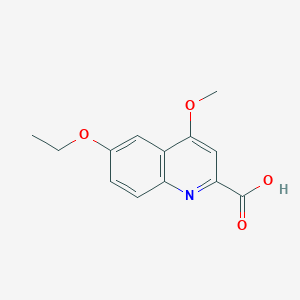
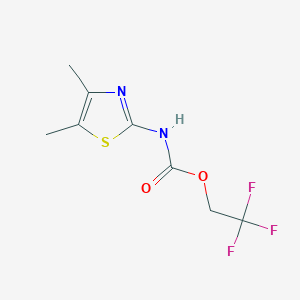
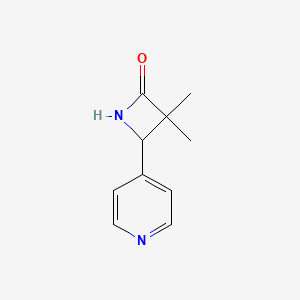

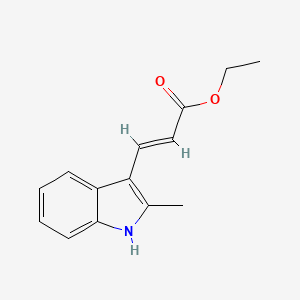
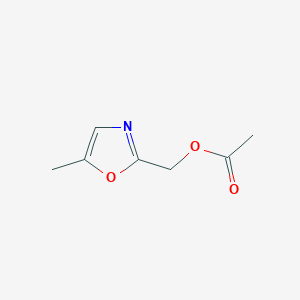
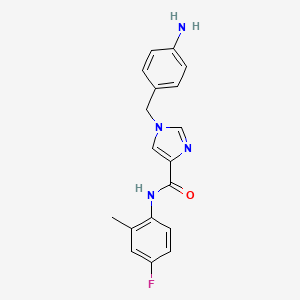
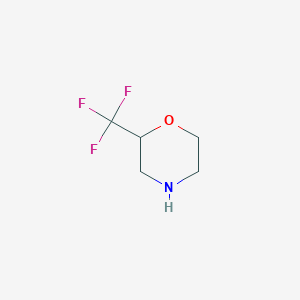
![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)